3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-13-19(20(26-31-13)15-7-5-6-8-16(15)24)21(28)25-14-9-10-18-17(11-14)27(4)22(29)23(2,3)12-30-18/h5-11H,12H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSXSTHUGQMMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCC(C(=O)N4C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, including cytotoxicity, antimicrobial effects, and potential applications in medicinal chemistry.
Structure and Synthesis
The compound's structure includes a chlorophenyl group and a tetrahydrobenzo[b][1,4]oxazepin moiety linked to an isoxazole carboxamide. The synthesis typically involves coupling reactions of isoxazole derivatives with amine precursors. Various synthetic methods have been reported to enhance yield and purity while minimizing environmental impact.
Biological Activity Overview
Cytotoxicity : Isoxazole derivatives are known for their anticancer properties. The compound has been evaluated against several cancer cell lines:
- HeLa (cervical cancer) : Exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
- MCF-7 (breast cancer) : Showed moderate activity; however, specific IC50 values for this compound were not detailed in the literature reviewed.
- Hep3B (liver cancer) : Demonstrated potent activity with IC50 values indicating effective cell growth inhibition.
A study synthesized a series of isoxazole derivatives and reported that compounds similar to the target compound exhibited IC50 values ranging from 0.11 to 77.83 μg/ml against various cancer cell lines .
Antimicrobial Activity : Isoxazole derivatives have also been investigated for their antimicrobial properties. The target compound's structural features suggest potential effectiveness against bacterial and fungal pathogens. Preliminary studies indicate that derivatives within this class demonstrate moderate to potent activity against various microorganisms .
Anti-inflammatory and COX Inhibition : Some studies have highlighted the anti-inflammatory potential of isoxazole derivatives through cyclooxygenase (COX) inhibition. Compounds similar to the target compound showed promising results in COX enzyme assays, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Cytotoxic Evaluation :
- Antimicrobial Testing :
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC Values |
|---|---|---|
| Cytotoxicity | HeLa | ~0.11 μg/ml |
| Hep3B | ~2.77 μg/ml | |
| Antimicrobial | Candida albicans | 2.0 mg/ml |
| Bacterial strains | Varies | |
| COX Inhibition | COX1 | ~0.39 μg/ml |
Scientific Research Applications
Anticancer Activity
Research indicates that isoxazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against several cancer cell lines, including HeLa cells. Studies have demonstrated that it induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit key inflammatory mediators and pathways involved in chronic inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines.
Neurological Applications
Due to its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. Preliminary studies suggest it could modulate neurotransmitter systems and exhibit neuroprotective effects .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Anticancer Properties : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
- Inflammation Model : In a model of rheumatoid arthritis, the compound exhibited reduced joint inflammation and damage by downregulating inflammatory markers .
- Neuroprotection Study : Research exploring the compound's effects on neuronal cells indicated potential neuroprotective properties against oxidative stress-induced damage .
Q & A
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- Methodological Answer : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation. Membrane-based nanofiltration removes low-MW impurities. For scale-up, simulate separation efficiency using Aspen Plus software .
Key Notes
- Data Interpretation : Cross-reference spectral data with structurally similar compounds (e.g., tetrahydrobenzo[b][1,4]oxazepine derivatives) to avoid misassignment .
- Experimental Replication : Document reaction conditions meticulously (e.g., inert atmosphere for moisture-sensitive steps) to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
